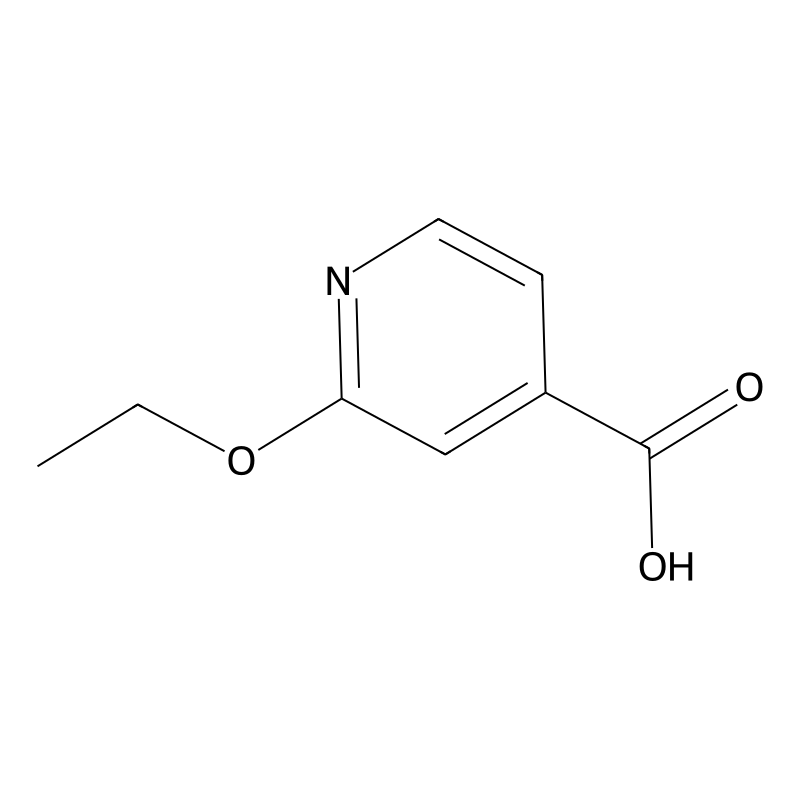

2-Ethoxyisonicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Ethoxyisonicotinic acid is a pyridine derivative with the molecular formula . This compound is characterized by the presence of an ethoxy group at the 2-position of the isonicotinic acid structure, which contributes to its unique chemical properties. The compound features a carboxylic acid functional group, making it a weak acid, and it is often studied for its potential biological activities and applications in medicinal chemistry.

Organic synthesis

2-Ethoxyisonicotinic acid possesses a pyridine ring, a common functional group in many pharmaceuticals and bioactive molecules. It could potentially serve as a building block in organic synthesis for the development of new drugs or other functional molecules. []

Chemical modification of biomolecules

The presence of the ethoxy group suggests potential for the molecule to participate in reactions for attaching itself to biomolecules like proteins or peptides. This could be useful in studies aimed at modifying biomolecules for research purposes.

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic Substitution: The ethoxy group can be replaced by more reactive nucleophiles.

- Reduction: The carboxylic acid group can be reduced to a primary alcohol.

These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound to enhance its properties or create derivatives.

Research indicates that 2-ethoxyisonicotinic acid exhibits various biological activities, particularly in the realm of pharmacology. It has been studied for:

- Antimicrobial Properties: Demonstrating activity against certain bacteria and fungi.

- Anti-inflammatory Effects: Potentially useful in treating inflammatory conditions.

- Antitumor Activity: Showing promise in inhibiting cancer cell proliferation in vitro.

These activities make it a candidate for further research in drug development.

Several methods can be employed to synthesize 2-ethoxyisonicotinic acid:

- Alkylation of Isonicotinic Acid: Reacting isonicotinic acid with ethyl halides (such as ethyl bromide) in the presence of a base (e.g., sodium hydride) to introduce the ethoxy group.

- Esterification of Isonicotinic Acid: Direct esterification using ethanol and an acid catalyst.

- Functional Group Modification: Starting from other isonicotinic derivatives and modifying them through targeted reactions.

These methods highlight the versatility of synthetic routes available for this compound.

2-Ethoxyisonicotinic acid has several notable applications:

- Pharmaceutical Intermediates: Used in the synthesis of various bioactive compounds.

- Research Chemical: Employed in studies investigating new therapeutic agents.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

The compound's diverse applications stem from its unique structure and biological properties.

Studies on the interactions of 2-ethoxyisonicotinic acid with biological targets are ongoing. Preliminary findings suggest:

- Binding Affinity: It may interact with specific enzymes or receptors, influencing their activity.

- Synergistic Effects: When combined with other compounds, it may enhance therapeutic effects or reduce toxicity.

Further research is necessary to elucidate these interactions fully.

Similar Compounds: Comparison

Several compounds share structural similarities with 2-ethoxyisonicotinic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Isonicotinic Acid | Basic structure without ethoxy substitution | |

| 2-Methoxyisonicotinic Acid | Contains a methoxy group instead of ethoxy | |

| 3-Ethoxyisonicotinic Acid | Ethoxy group at the 3-position | |

| 5-Amino-2-methoxyisonicotinic Acid | Amino substitution at the 5-position |

Uniqueness

The uniqueness of 2-ethoxyisonicotinic acid lies in its specific ethoxy substitution at the 2-position, which influences its solubility, reactivity, and biological activity compared to similar compounds. This structural variation can lead to different pharmacological profiles and applications in drug development.

The synthesis of pyridine carboxylic acid derivatives gained prominence in the mid-20th century, driven by their utility in medicinal chemistry. 2-Ethoxyisonicotinic acid emerged as a specialized derivative during efforts to optimize adenosine A2a receptor antagonists and metabotropic glutamate receptor modulators. Its classification as a substituted isonicotinic acid places it within the broader category of nitrogen-containing heterocycles, which are pivotal in drug design due to their bioavailability and binding affinity.

Nomenclature and Identification Systems

IUPAC Nomenclature

The systematic IUPAC name for this compound is 2-ethoxypyridine-4-carboxylic acid, reflecting the ethoxy substituent at position 2 and the carboxylic acid group at position 4 of the pyridine ring.

CAS Registry and Database Identifiers

2-Ethoxyisonicotinic acid is uniquely identified by several registries:

| Identifier | Value |

|---|---|

| CAS Registry Number | 91940-86-2 |

| PubChem CID | 592401 |

| EC Number | 801-505-6 |

| DSSTox Substance ID | DTXSID90343812 |

These identifiers ensure unambiguous referencing across chemical databases and literature.

Position within Pyridine Carboxylic Acid Family

As a member of the pyridine carboxylic acids, 2-ethoxyisonicotinic acid is structurally related to isomers such as nicotinic acid (3-pyridinecarboxylic acid) and picolinic acid (2-pyridinecarboxylic acid). The ethoxy group at position 2 distinguishes it from isonicotinic acid (4-pyridinecarboxylic acid), altering its electronic profile and solubility. This substitution enhances its utility in coordination chemistry, as evidenced by its role in forming metal-organic frameworks (MOFs) with lanthanoids.

Significance in Heterocyclic Chemistry Research

The compound’s dual functional groups enable diverse reactivity:

- Coordination Chemistry: The carboxylate and pyridyl nitrogen facilitate binding to metal centers, as seen in Cu(II)-mediated aerobic oxidation reactions.

- Pharmaceutical Intermediates: It serves as a precursor for hydrazide derivatives (e.g., 2-ethoxyisonicotinic acid hydrazide) with potential antitubercular activity.

- Materials Science: Its incorporation into Hofmann-type frameworks demonstrates spin crossover behavior, relevant to molecular magnetism.

Synthesis and Structural Insights

Synthetic Pathways

Key methods for synthesizing 2-ethoxyisonicotinic acid include:

- Ozonolysis of Ethoxy-Substituted Precursors: Patent details the use of ozonolysis followed by hydrogen peroxide oxidation to yield the carboxylic acid moiety.

- Carbonylation of Dihalopyridines: As described in patent , palladium-catalyzed carbonylation of 2,3-dichloropyridine in the presence of ethanol produces ethyl isonicotinate, which can be hydrolyzed to the acid.

Structural and Spectroscopic Properties

- FTIR Analysis: Vibrational bands at 1590 cm⁻¹ (asymmetric COO⁻ stretch) and 1384 cm⁻¹ (symmetric COO⁻ stretch) indicate monodentate carboxylate coordination.

- NMR Data: ¹H-NMR spectra typically show signals for the ethoxy group (δ ≈ 1.3 ppm for CH₃ and δ ≈ 4.0 ppm for OCH₂) and aromatic protons (δ ≈ 7.5–8.6 ppm).

Molecular Formula and Weight Analysis

2-Ethoxyisonicotinic acid possesses the molecular formula C8H9NO3, indicating a compound containing eight carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [2] [3]. The molecular weight of this heterocyclic carboxylic acid is precisely 167.16 grams per mole [1] [3] [4]. This molecular composition reflects the presence of a pyridine ring system substituted with both an ethoxy group and a carboxylic acid functional group [2] [3].

The empirical formula demonstrates a carbon-to-hydrogen ratio that is characteristic of aromatic compounds with moderate substitution [2]. The presence of three oxygen atoms within the molecular framework indicates multiple functional groups containing oxygen, specifically the ethoxy substituent contributing two oxygen atoms and the carboxylic acid moiety contributing one oxygen atom [1] [3]. The single nitrogen atom is incorporated within the heterocyclic pyridine ring system, contributing to the aromatic character of the compound [2] [5].

| Property | Value |

|---|---|

| Molecular Formula | C8H9NO3 [1] |

| Molecular Weight | 167.16 g/mol [1] [3] |

| Heavy Atom Count | 12 atoms [2] |

| Carbon-to-Nitrogen Ratio | 8:1 [2] |

| Oxygen Content | 28.7% by mass [2] |

| Heteroatom Content | 25.0% by mass [2] |

Structural Features

Pyridine Ring System Characteristics

The pyridine ring system in 2-ethoxyisonicotinic acid exhibits characteristic aromatic properties consistent with six-membered nitrogen-containing heterocycles [5] [6]. The pyridine core contains six sp2-hybridized atoms arranged in a planar configuration, with each atom contributing one p-orbital electron to form a conjugated pi-electron system [5] [7]. This aromatic system contains exactly six pi-electrons, satisfying Hückel's rule for aromaticity (4n+2 where n=1) [5] [7].

The nitrogen atom within the pyridine ring maintains its lone pair electrons in an sp2 orbital that lies in the same plane as the ring structure [5] [8]. These lone pair electrons do not participate in the aromatic pi-system and therefore do not affect the pi-electron count required for aromaticity [5] [8]. The electronegative nitrogen atom creates an electron-deficient aromatic system compared to benzene, resulting in reduced pi-electron density throughout the ring [9] [10].

The pyridine ring exhibits a dipole moment with the negative end localized on the nitrogen atom and the positive end distributed across the carbon framework [9] [11]. This electronic distribution makes the pyridine system particularly susceptible to nucleophilic attack rather than electrophilic substitution, which is more common in electron-rich aromatic systems [6] [10]. The heterocyclic nature of the pyridine ring significantly influences the electronic properties of the entire molecular framework [5] [6].

Ethoxy Substituent at C-2 Position

The ethoxy group (-OCH2CH3) positioned at the carbon-2 location of the pyridine ring introduces significant electronic and steric effects to the molecular structure [1] [2] [3]. This substituent consists of an oxygen atom directly bonded to the pyridine ring, which is further connected to an ethyl chain [1] [3]. The oxygen atom in the ethoxy group can participate in resonance interactions with the pyridine pi-system, contributing electron density to the aromatic ring [6].

The ethoxy substituent exhibits both electron-donating and electron-withdrawing characteristics depending on the specific electronic context [6]. Through resonance effects, the oxygen lone pairs can donate electron density into the pyridine ring system, while through inductive effects, the electronegative oxygen atom can withdraw electron density [6]. This dual electronic behavior influences the overall reactivity and stability of the compound [6].

The positioning of the ethoxy group at the carbon-2 position places it ortho to the pyridine nitrogen atom, creating potential for intramolecular hydrogen bonding interactions [6]. The ethyl portion of the substituent provides additional molecular bulk and contributes to the overall lipophilicity of the compound [12]. The C-O bond length in the ethoxy group is characteristic of sp2-sp3 hybridized carbon-oxygen bonds, which are shorter than typical sp3-sp3 bonds found in alcohols and ethers [13].

Carboxylic Acid Moiety at C-4 Position

The carboxylic acid functional group (-COOH) at the carbon-4 position represents a critical structural feature that significantly influences the chemical and physical properties of 2-ethoxyisonicotinic acid [1] [2] [3]. This functional group consists of a carbonyl carbon bonded to both a hydroxyl group and the pyridine ring system [14] [15]. The carbonyl carbon adopts sp2 hybridization, creating a planar geometry around this center [15] [13].

The carboxylic acid group exhibits characteristic resonance stabilization through delocalization of electron density between the two oxygen atoms [14] [16]. Upon deprotonation, the resulting carboxylate anion demonstrates enhanced stability due to the distribution of negative charge across both oxygen atoms [14] [16]. This resonance stabilization contributes to the acidic nature of the compound, with carboxylic acids typically exhibiting pKa values between 3-5 [14] [17].

The positioning of the carboxylic acid group at the carbon-4 position (para to the nitrogen atom) creates an electronic relationship where the electron-withdrawing nature of both the nitrogen and carboxyl groups can influence each other [10] [18]. The carboxylic acid functionality enables hydrogen bonding interactions, both as a hydrogen bond donor through the hydroxyl group and as a hydrogen bond acceptor through the carbonyl oxygen [14] [19]. These hydrogen bonding capabilities significantly affect the compound's solubility, melting point, and intermolecular interactions [14] [19].

| Functional Group | Position | Electronic Effect | Key Characteristics |

|---|---|---|---|

| Pyridine Ring | Core structure | π-electron deficient [9] | Aromatic, 6 π-electrons [5] |

| Ethoxy Group | C-2 | Electron donating/withdrawing [6] | Resonance capable [6] |

| Carboxylic Acid | C-4 | Electron withdrawing [14] | Hydrogen bonding [14] |

Electron Distribution and Resonance Structures

The electron distribution in 2-ethoxyisonicotinic acid involves complex interactions between the pyridine ring system, ethoxy substituent, and carboxylic acid moiety [5] [6] [14]. The pyridine ring maintains an aromatic pi-electron system with six delocalized electrons distributed across the six-membered heterocycle [5] [7]. The electronegative nitrogen atom creates an uneven electron distribution, with reduced electron density at the carbon-2 and carbon-4 positions relative to the carbon-3 and carbon-5 positions [9] [10].

The ethoxy substituent at carbon-2 can participate in resonance interactions with the pyridine system through donation of oxygen lone pair electrons into the aromatic pi-system [6]. This resonance contribution can partially counteract the electron-deficient nature of the pyridine ring in the vicinity of the carbon-2 position [6]. The extent of this resonance interaction depends on the relative energies of the molecular orbitals involved and the geometric constraints of the system [6].

The carboxylic acid group exhibits its own internal resonance system, with electron delocalization between the carbonyl carbon and both oxygen atoms [14] [16]. This internal resonance contributes to the stability of the carboxyl group and influences its acidic properties [14] [16]. The electron-withdrawing nature of the carboxylic acid group further reduces electron density in the pyridine ring, particularly at the carbon-4 position where it is directly attached [14] [18].

The overall electron distribution results in a molecule with significant dipole character, arising from the combined effects of the pyridine nitrogen, ethoxy oxygen, and carboxylic acid oxygens [9] [11]. The resonance structures of the compound involve primarily the delocalization within the pyridine ring system and the internal resonance of the carboxylic acid group, with limited cross-conjugation between these systems due to the electron-deficient nature of the pyridine core [5] [14].

Isomeric Forms and Conformational Analysis

The conformational landscape of 2-ethoxyisonicotinic acid involves several degrees of freedom that can give rise to different spatial arrangements of the molecular components [20] [21] [22]. The ethoxy substituent introduces rotational freedom around the C-O bond connecting the ethyl group to the pyridine ring, creating multiple possible conformations [20] [21]. The carboxylic acid group also exhibits conformational flexibility through rotation around the C-C bond linking the carboxyl carbon to the pyridine ring [21] [22].

Studies on related isonicotinic acid derivatives have demonstrated that multiple stable conformers can exist for such compounds [20] [21] [22]. Computational investigations using density functional theory methods have identified distinct conformational isomers with varying relative stabilities [21] [22]. The most stable conformers typically adopt orientations that minimize steric clashes while maximizing favorable intramolecular interactions [21] [22].

The ethoxy group can adopt several rotational conformations, with the most stable arrangements being those that minimize steric interaction with the pyridine ring while allowing for optimal electronic overlap [20]. The carboxylic acid moiety can exist in different orientations relative to the pyridine plane, with some conformers showing potential for intramolecular hydrogen bonding between the carboxyl group and the pyridine nitrogen or ethoxy oxygen [23] [21].

Experimental studies on similar compounds have revealed that conformational populations can be temperature-dependent, with different conformers being favored under various conditions [21] [22]. The energy barriers between conformational isomers are typically low enough to allow for rapid interconversion at room temperature, resulting in dynamic equilibria between different conformational forms [21] [22].

| Conformational Feature | Rotation Axis | Typical Energy Barrier | Primary Stabilizing Factors |

|---|---|---|---|

| Ethoxy C-O rotation | C-O single bond | Low (< 5 kcal/mol) [20] | Electronic conjugation [20] |

| Carboxyl C-C rotation | C-C single bond | Moderate (5-15 kcal/mol) [21] | Intramolecular H-bonding [21] |

| Ethyl C-C rotation | C-C single bond | Very low (< 3 kcal/mol) [22] | Steric minimization [22] |

Computational Chemical Properties

Molecular Orbital Configurations

The molecular orbital configuration of 2-ethoxyisonicotinic acid reflects the electronic structure characteristic of substituted pyridine derivatives [20] [21] [24]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide critical information about the compound's electronic properties and reactivity patterns [21] [24]. Computational studies on similar isonicotinic acid derivatives have shown that the HOMO-LUMO energy gap typically ranges between 3-4 electron volts, indicating moderate electronic stability [20] [21].

The HOMO in pyridine-based systems is generally localized on the aromatic ring system with significant contribution from the nitrogen lone pair electrons and the pi-electron system [21] [24]. The presence of electron-donating ethoxy substituents can raise the HOMO energy level, while electron-withdrawing carboxylic acid groups tend to lower both HOMO and LUMO energies [21] [24]. The LUMO is typically centered on the pyridine ring with particular localization at the carbon atoms ortho and para to the nitrogen [21] [24].

The molecular orbital configurations influence various chemical properties including nucleophilicity, electrophilicity, and photochemical behavior [21] [24]. The energy and spatial distribution of frontier molecular orbitals determine the compound's susceptibility to different types of chemical reactions and its interactions with other molecular species [21] [24]. Electronic transitions between occupied and unoccupied orbitals contribute to the compound's ultraviolet-visible absorption characteristics [24].

Computational analysis of molecular electrostatic potential maps reveals regions of positive and negative charge distribution throughout the molecule [21]. These electrostatic features correlate with sites of potential intermolecular interactions and reaction centers [21] [24]. The nitrogen atom typically exhibits a region of negative electrostatic potential due to its lone pair electrons, while the carboxylic acid carbon shows positive potential due to the electron-withdrawing effects of the adjacent oxygen atoms [21].

Quantum Chemical Calculations

Quantum chemical calculations using density functional theory methods have provided detailed insights into the electronic structure and properties of 2-ethoxyisonicotinic acid and related compounds [20] [21] [24]. The B3LYP functional with various basis sets has been commonly employed for geometry optimization and property calculations of pyridine carboxylic acid derivatives [21] [22] [24]. These calculations typically achieve good agreement with experimental structural parameters when appropriate basis sets are utilized [21] [22].

Computational studies have examined various molecular properties including dipole moments, polarizabilities, and hyperpolarizabilities [20] [21]. The calculated dipole moment values for similar compounds typically range from 2-8 Debye units, reflecting the polar nature of these heterocyclic carboxylic acids [20]. Polarizability calculations provide information about the compound's response to external electric fields and its potential for intermolecular interactions [20] [21].

Vibrational frequency calculations using quantum chemical methods allow for the prediction and assignment of infrared and Raman spectroscopic features [21] [22]. These calculated frequencies, when appropriately scaled, show excellent correlation with experimental vibrational spectra [21] [22]. The computational approach enables detailed assignment of vibrational modes and provides insights into molecular dynamics and flexibility [21] [22].

Thermodynamic properties including heat capacities, entropies, and free energies can be derived from quantum chemical calculations [24] [25]. These computational thermodynamic parameters are valuable for understanding phase behavior, stability relationships, and reaction energetics [24] [25]. Advanced computational methods also enable the prediction of solvent effects and intermolecular interaction energies [24] [25].

| Computational Method | Property Calculated | Typical Accuracy | Application |

|---|---|---|---|

| DFT/B3LYP | Geometry optimization [21] | ±0.02 Å (bonds) [21] | Structure prediction [21] |

| TD-DFT | Electronic excitations [24] | ±0.2 eV (transitions) [24] | UV-Vis spectra [24] |

| Frequency analysis | Vibrational modes [21] | ±30 cm⁻¹ (frequencies) [21] | IR/Raman assignment [21] |

| Population analysis | Charge distribution [21] | ±0.1 e (atomic charges) [21] | Reactivity prediction [21] |

2-Ethoxyisonicotinic acid exists as a solid at room temperature [1]. Based on the molecular structure and comparison with related pyridine carboxylic acid derivatives, the compound is expected to appear as a white to off-white crystalline solid [1] [2]. The compound has a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol [3] [1].

The compound is characterized by its pyridine ring structure with an ethoxy substituent at the 2-position and a carboxylic acid group at the 4-position [3]. This structural arrangement places it within the class of substituted isonicotinic acid derivatives, which typically exhibit solid-state characteristics under standard conditions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | [3] |

| CAS Number | 91940-86-2 | [3] |

| Physical State | Solid | [1] |

| Color/Appearance | White to off-white solid (expected) | [1] [2] |

Thermal Properties

Melting and Boiling Points

Specific thermal data for 2-ethoxyisonicotinic acid is not available in the current literature. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior patterns.

For reference, isonicotinic acid (the parent compound without the ethoxy substitution) exhibits a melting point of ≥300°C [4] and a boiling point of 260°C at 15 mmHg [4]. The structural analog 2-ethoxynicotinic acid shows a melting point of 90-92°C and a boiling point of 297°C at 760 mmHg [5] [6].

| Thermal Property | 2-Ethoxyisonicotinic Acid | Reference Compounds |

|---|---|---|

| Melting Point | No specific data available | Isonicotinic acid: ≥300°C [4]; 2-Ethoxynicotinic acid: 90-92°C [5] |

| Boiling Point | No specific data available | Isonicotinic acid: 260°C (15 mmHg) [4]; 2-Ethoxynicotinic acid: 297°C [5] |

Thermal Stability

Thermal stability data specific to 2-ethoxyisonicotinic acid is not documented in the available literature. Based on studies of related organic acid compounds, fatty esters and similar compounds typically demonstrate thermal decomposition temperatures between 250°C and 300°C [7]. The thermal stability of isonicotinic acid derivatives is generally considered good under normal storage conditions, with decomposition occurring at elevated temperatures [8].

Solubility Parameters

Aqueous Solubility Profile

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Specific NMR data for 2-ethoxyisonicotinic acid is limited in the available literature. Based on structural analysis and comparison with related pyridine carboxylic acids, the following spectroscopic features would be expected:

¹H NMR characteristics would include:

- Aromatic protons in the 7-9 ppm region corresponding to the pyridine ring [14] [15]

- Ethoxy CH₂ signal around 4.2-4.5 ppm

- Ethoxy CH₃ signal around 1.2-1.5 ppm

- Carboxylic acid proton (if observable) around 10-12 ppm

¹³C NMR characteristics would show:

- Carbonyl carbon around 170 ppm [15]

- Aromatic carbons in the 120-160 ppm region [15]

- Ethoxy carbons with characteristic chemical shifts for CH₂ and CH₃ groups

Infrared Spectroscopy

Based on infrared spectroscopic studies of isonicotinic acid and related compounds [16] [17], 2-ethoxyisonicotinic acid would be expected to exhibit:

- C=O stretching around 1650-1700 cm⁻¹ for the carboxylic acid group

- Aromatic C=C stretching in the 1400-1600 cm⁻¹ region

- Aromatic C-H stretching above 3000 cm⁻¹

- Aliphatic C-H stretching from the ethoxy group in the 2800-3000 cm⁻¹ region

- C-O stretching from both carboxylic acid and ethoxy functionalities

| Spectroscopic Technique | Expected Characteristics | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons (7-9 ppm), ethoxy CH₂ and CH₃ signals | [14] [15] |

| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (120-160 ppm) | [15] |

| IR Spectroscopy | C=O stretch (~1650-1700 cm⁻¹), aromatic C=C, C-H stretches | [16] [17] |

| Mass Spectrometry | Molecular ion peak at m/z 167 | [3] |

Acid-Base Behavior and pKa Values

Specific pKa measurements for 2-ethoxyisonicotinic acid are not available in the current literature. However, the compound possesses two potential ionization sites: the carboxylic acid group and the pyridine nitrogen, which would result in characteristic acid-base equilibria [12] [13].

Based on the structure and comparison with isonicotinic acid (pKa = 4.96) [9], the carboxylic acid pKa of 2-ethoxyisonicotinic acid would be expected to be in a similar range, potentially slightly higher due to the electron-donating ethoxy substituent. The pyridine nitrogen would exhibit basic behavior with protonation occurring under acidic conditions.

The pH-dependent speciation of the compound would involve transitions between:

- Cationic form (protonated pyridine, protonated carboxylic acid) at low pH

- Zwitterionic form (protonated pyridine, deprotonated carboxylic acid) at intermediate pH

- Anionic form (neutral pyridine, deprotonated carboxylic acid) at high pH

| Ionization Site | Expected Behavior | Reference Comparison |

|---|---|---|

| Carboxylic Acid | pKa ~5-6 (estimated) | Isonicotinic acid: pKa = 4.96 [9] |

| Pyridine Nitrogen | Basic, protonation under acidic conditions | Pyridinium pKa ~5.2 [18] |

| pH Behavior | Zwitterionic at intermediate pH | Similar to other pyridine carboxylic acids [13] |

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant